molecular formula C10H12O5 B8344757 3-Methoxymethoxy-4-methoxybenzoic acid

3-Methoxymethoxy-4-methoxybenzoic acid

Cat. No.: B8344757
M. Wt: 212.20 g/mol
InChI Key: FTMUURWKFQCEJL-UHFFFAOYSA-N
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Description

3-Methoxymethoxy-4-methoxybenzoic acid is a benzoic acid derivative featuring two oxygen-containing substituents: a methoxymethoxy group (–OCH2OCH3) at position 3 and a methoxy group (–OCH3) at position 4.

The methoxymethoxy group is a methyl ether derivative of a methoxy substituent, increasing lipophilicity compared to simpler alkoxy groups. The electron-donating nature of methoxy groups typically reduces the acidity of the carboxylic acid moiety, but the combined effects of multiple substituents require careful analysis .

Properties

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4-methoxy-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C10H12O5/c1-13-6-15-9-5-7(10(11)12)3-4-8(9)14-2/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

FTMUURWKFQCEJL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Solubility (MeOH) Key Properties/Applications References
This compound –OCH2OCH3 (3), –OCH3 (4) C10H12O6 228.20 (calc.) Not reported Hypothesized higher lipophilicity
4-Benzyloxy-3-methoxybenzoic acid –OCH2C6H5 (4), –OCH3 (3) C15H14O4 258.27 Not reported Used in organic synthesis intermediates
3-Methoxy-4-nitrobenzoic acid –NO2 (4), –OCH3 (3) C8H7NO5 197.15 High Increased acidity (pKa ~2.5–3.0)
3-Methoxy-4-methylbenzoic acid –CH3 (4), –OCH3 (3) C9H10O3 166.17 0.01 g/10 mL (clear) Dye precursor; λmax 414 nm in MeOH
4-Methoxy-3-sulfamoylbenzoic acid –SO2NH2 (3), –OCH3 (4) C8H9NO5S 231.22 Not reported Potential enzyme inhibition
3-Methoxy-4-propoxybenzoic acid –OCH2CH2CH3 (4), –OCH3 (3) C11H14O4 210.23 Not reported Research applications

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., –NO2 in 3-methoxy-4-nitrobenzoic acid) enhance acidity by stabilizing the deprotonated carboxylate ion. In contrast, electron-donating groups (e.g., –OCH3, –OCH2OCH3) reduce acidity . The methoxymethoxy group in the target compound may further decrease acidity compared to single methoxy derivatives due to increased electron donation.

Solubility and Lipophilicity: Bulky or hydrophobic substituents (e.g., benzyloxy in 4-benzyloxy-3-methoxybenzoic acid) reduce aqueous solubility. The methoxymethoxy group likely enhances lipophilicity, impacting bioavailability and synthetic utility .

Biological Activity: Analogs like 3,5-dihydroxy-4-methoxybenzoic acid exhibit inhibition of catechol-O-methyltransferase (COMT), highlighting the role of substitution patterns in bioactivity .

Synthetic Utility :

  • Esters of 4-methoxybenzoic acid (e.g., isopropyl 4-methoxybenzoate) are used in fragrance and pharmaceutical synthesis, indicating that the target compound’s ester derivatives could have similar applications .

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